2-Propenoic acid, 3-phenyl-, methyl ester
Overview
Description
“2-Propenoic acid, 3-phenyl-, methyl ester” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as Methyl cinnamate, Methyl cinnamylate, Methyl 3-phenylpropenoate, and Methyl 3-phenyl-2-propenoate .
Synthesis Analysis
While specific synthesis methods for “2-Propenoic acid, 3-phenyl-, methyl ester” were not found in the search results, it is known that esters like this can be synthesized through esterification methods . For example, one method could involve the reaction of 3-phenyl-2-propenoic acid with methanol in the presence of an acid catalyst.Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-phenyl-, methyl ester” can be represented as a 2D or 3D model . The compound consists of a phenyl group attached to a propenoic acid moiety, which is esterified with a methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.1852 . It has a boiling point of 534.2 K and a density of 1.133 g/cm3 .Scientific Research Applications
Conformational analysis of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents was conducted using NMR spectroscopy. This study found no conformational preferences in the ester or acid dimer across different solvents, including methanol, chloroform, and dimethyl sulfoxide (Forgó, Felfoeldi, & Pálinkó, 2005).
A computational study examined the conformers of stereoisomer furyl- and/or phenyl-substituted propenoic acid methyl esters. The research, using the PM3 semiempirical quantum chemical method, found a large number of conformers, filling the conformational space unevenly and symmetrically (Pálinkó, 2005).
Propenoidic phenols, including E-3-chloro-4-hydroxycinnamic acid methyl ester, were oxidized in the presence of N,N′-ethylenebis(salicylideneiminato)cobalt(II). The study focused on the reactivity and spectroscopic analysis of the oxidation process, revealing that yields varied based on reaction solvents and substituents on the phenyl ring (Bolzacchini et al., 1996).
FT-IR spectroscopy and semi-empirical quantum chemical calculations were used to study intermolecular hydrogen bonding interactions in α-substituted cinnamic acid methyl esters. This research pointed out differences in hydrogen bonding between stereoisomers in solid state and solution (Kiss, Felfoeldi, Körtvélyesi, & Pálinkó, 2000).
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a secondary metabolite related to ferulic acid, was identified as a potential chemopreventive agent for various types of cancer. The study highlighted its pharmacological properties and the synthesis of novel derivatives (Curini et al., 2006).
The stereoselective synthesis of 3‐Arylacrylates, including 2-Octenoic acid, 3-phenyl-, methyl ester, using copper-catalyzed Syn hydroarylation was explored. This study is significant in the field of organic syntheses (Kirai & Yamamoto, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCUPLGCSFEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042151 | |
Record name | Methyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Propenoic acid, 3-phenyl-, methyl ester | |
CAS RN |
103-26-4 | |
Record name | Methyl cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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